Product packaging for Tetrahydropyrimidine(Cat. No.:CAS No. 64890-89-7)

Tetrahydropyrimidine

Cat. No.: B8763341
CAS No.: 64890-89-7
M. Wt: 84.12 g/mol
InChI Key: OTPDWCMLUKMQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds form the largest and most varied family of organic compounds. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as DNA, RNA, vitamins, and alkaloids. This natural prevalence has inspired chemists to explore their synthesis and properties, leading to a vast array of synthetic heterocycles with a broad spectrum of applications. The introduction of heteroatoms—most commonly nitrogen, oxygen, or sulfur—into a cyclic framework imparts unique physicochemical properties and reactivity patterns compared to their carbocyclic counterparts. These characteristics are pivotal to their function in biological systems and their utility in various scientific and industrial fields.

Pyrimidine (B1678525) Nucleus as a Fundamental Scaffold in Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. google.comresearchgate.net Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of the nucleic acids DNA and RNA. google.comnih.gov Beyond its biological significance, the pyrimidine scaffold is present in numerous natural products, including vitamin B1 (thiamine), and a wide range of synthetic compounds with therapeutic applications. researchgate.net The electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, influence its reactivity and its ability to participate in various chemical transformations, making it a versatile building block in organic synthesis. rsc.org

Evolution of Tetrahydropyrimidine Research within Heterocyclic Chemistry

The study of tetrahydropyrimidines, the reduced form of pyrimidines, has a history rooted in the late 19th century. A pivotal moment in the evolution of this compound research was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli. amazonaws.comwikipedia.org This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones, a key class of this compound derivatives. amazonaws.comwikipedia.org

For many years, the Biginelli reaction was of primary academic interest. However, the discovery of the diverse biological activities of its products in the latter half of the 20th century led to a resurgence in research. nih.gov Scientists began to explore modifications to the original reaction to improve yields and expand the scope of accessible derivatives. wikipedia.org The development of new catalysts, including Lewis acids and Brønsted acids, and the use of techniques such as microwave irradiation have significantly advanced the synthesis of tetrahydropyrimidines. amazonaws.comfoliamedica.bg This has enabled the creation of large libraries of these compounds for biological screening and the development of novel therapeutic agents.

Scope and Academic Relevance of this compound Derivatives in Contemporary Research

The academic relevance of this compound derivatives has expanded significantly from their initial applications. Today, these compounds are at the forefront of various research areas, driven by their synthetic accessibility and diverse pharmacological and material properties.

Foundational Role in Compound Design and Development

This compound derivatives have proven to be a versatile scaffold in the design and development of new bioactive compounds. Their structural similarity to the pyrimidine bases of nucleic acids has made them attractive candidates for targeting a wide range of biological processes. nih.gov Research has demonstrated that this compound derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. foliamedica.bgresearchgate.net The ability to readily modify the substituents at various positions of the this compound ring allows for the fine-tuning of their biological activity and pharmacokinetic properties. nih.gov

Below is an interactive data table summarizing the observed biological activities of various this compound derivatives as reported in scientific literature.

Derivative Class Biological Activity Key Findings References
1,2,3,4-Tetrahydropyrimidine-2-onesAnticancerSome derivatives have shown cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. nih.govnih.gov
AntimicrobialCertain derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govchemrevlett.com
Anti-HIVSpecific derivatives have demonstrated the ability to inhibit HIV-1 replication. nih.gov
AntidiabeticSome synthesized compounds have shown promising in vitro antidiabetic activity. foliamedica.bg
1,2,3,4-Tetrahydropyrimidine-2-thionesAnti-inflammatoryDerivatives have been synthesized and evaluated for their anti-inflammatory potential.
AntifungalCertain thione derivatives have displayed significant antifungal activity. nih.gov
Poly-tetrahydropyrimidinesAntibacterialPolymeric forms have been shown to effectively inhibit bacterial growth and prevent biofilm formation. rsc.orgrsc.org

Interdisciplinary Research Landscape involving Tetrahydropyrimidines

The impact of this compound chemistry extends beyond medicinal chemistry into various interdisciplinary research fields.

Materials Science: Researchers have explored the use of tetrahydropyrimidines in the development of novel functional materials. For instance, poly-tetrahydropyrimidine polymers have been synthesized and demonstrated to have potent antibacterial properties, making them promising candidates for antibacterial coatings and textiles. rsc.orgrsc.org Their ability to prevent the formation of bacterial biofilms is of significant interest for medical device and wound healing applications. rsc.org

Environmental Chemistry: this compound derivatives have been investigated for their potential in environmental remediation. One study demonstrated the use of a 1,2,3,4-tetrahydropyrimidine derivative for the selective and rapid uptake of toxic cadmium ions from aqueous solutions, highlighting their potential as effective adsorbents for heavy metal pollution. mdpi.com

Agricultural Chemistry: The structural features of tetrahydropyrimidines make them of interest in the development of new agrochemicals. While this is an emerging area of research, their known biological activities suggest potential applications as pesticides or plant growth regulators. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2 B8763341 Tetrahydropyrimidine CAS No. 64890-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64890-89-7

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimidine

InChI

InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h1-2,5-6H,3-4H2

InChI Key

OTPDWCMLUKMQNO-UHFFFAOYSA-N

Canonical SMILES

C1C=CNCN1

Origin of Product

United States

Synthetic Methodologies for Tetrahydropyrimidine Scaffolds

Classical and Contemporary Approaches to Tetrahydropyrimidine Synthesis

The synthesis of tetrahydropyrimidines and their derivatives has evolved significantly since its inception. Traditionally, these compounds were prepared through methods that often required harsh conditions and resulted in modest yields. Contemporary approaches, however, focus on improving efficiency, atom economy, and environmental friendliness.

Key strategies for synthesizing the 1,4,5,6-tetrahydropyrimidine (B23847) ring system include:

Condensation Reactions: This is a primary method involving the reaction of 1,3-diamines with various carbonyl compounds, imino ethers, amidines, or nitriles.

Selective Reduction: The targeted reduction of the more accessible pyrimidine (B1678525) ring offers a route to the this compound core.

Ring Expansion: Chemical transformations that expand smaller rings, such as cyclopropanes, aziridines, and azetidines, can be designed to form the six-membered this compound ring.

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly valued for their efficiency and are a cornerstone of modern this compound synthesis. The Biginelli reaction is a prime example of an MCR used to generate dihydropyrimidinones, which are structurally related to tetrahydropyrimidines.

Biginelli Reaction: Historical Development and Mechanistic Considerations

In 1891, the Italian chemist Pietro Biginelli reported a one-pot acid-catalyzed cyclocondensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction, now famously known as the Biginelli reaction, has become a fundamental method for accessing this class of heterocyclic compounds.

The mechanism of the Biginelli reaction has been a subject of considerable study and debate, with several pathways proposed. Early work by Folkers and Johnson in 1933 provided the first rational investigation into the reaction's mechanism. Three primary mechanistic routes are generally considered, all involving acid catalysis:

Iminium Pathway: This mechanism, widely supported by experimental and theoretical studies, suggests the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then undergoes a nucleophilic attack by the enol of the β-ketoester. Subsequent cyclization through the attack of the urea's second amino group on the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.

Enamine Pathway: An alternative proposal involves the initial condensation of the β-ketoester and urea to form a ureidocrotonate (an enamine intermediate). This enamine then reacts with the aldehyde to form the DHPM.

Knoevenagel Pathway: This route posits an initial Knoevenagel-type condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl compound. This intermediate then reacts with urea in a Michael-type addition, followed by cyclization and dehydration to afford the final product.

The prevailing mechanism can be influenced by the specific reactants and reaction conditions employed.

The Biginelli reaction is a classic example of a one-pot multicomponent reaction (MCR), a highly efficient synthetic strategy where three or more reactants are combined in a single reaction vessel to form a product that incorporates most or all of the atoms of the starting materials. This approach offers significant advantages, including reduced synthesis time, conservation of energy and raw materials, and simplified procedures.

The versatility of the Biginelli reaction has been expanded by varying all three components. Modifications include the use of different aldehydes, β-dicarbonyl compounds, and urea or thiourea (B124793) derivatives. For instance, thiourea can be used in place of urea to synthesize the corresponding dihydropyrimidinethiones. Selenourea has also been employed to create selenium-containing heterocycles. The scope has been further broadened to include different active methylene (B1212753) compounds, such as cyclic β-diketones and β-oxodithioesters.

While the classical Biginelli reaction uses strong mineral acids like hydrochloric acid, the search for milder and more efficient catalysts has been a major focus of research. A wide array of catalytic systems have been developed, significantly improving yields and reaction conditions. These can be broadly categorized into Lewis acids, Brønsted acids, and organocatalysts.

A plethora of Lewis acids have been successfully employed to catalyze the Biginelli reaction, often leading to higher yields and shorter reaction times compared to traditional Brønsted acid catalysis. These catalysts are thought to activate the aldehyde component, facilitating the formation of the key N-acyliminium intermediate.

Notable examples of effective Lewis acid catalysts include:

Copper(II) triflate (Cu(OTf)₂): This catalyst has been shown to be effective in promoting the Biginelli reaction.

Ytterbium(III) triflate (Yb(OTf)₃): Using Yb(OTf)₃, particularly under solvent-free conditions, can lead to increased yields and reduced reaction times. This catalyst is also recoverable and reusable.

Bismuth(III) chloride (BiCl₃): BiCl₃ is another efficient Lewis acid catalyst for this transformation.

Manganese(III) acetate (B1210297) (Mn(OAc)₃): This manganese salt has also been utilized to improve the output of the Biginelli reaction.

The table below summarizes the use of various Lewis acid catalysts in the Biginelli reaction.

CatalystKey Advantages
Cu(OTf)₂ Effective catalyst.
Yb(OTf)₃ Increased yields, reduced reaction times, reusable.
BiCl₃ Efficient Lewis acid catalyst.
Mn(OAc)₃ Improved reaction output.

Brønsted acids are the traditional catalysts for the Biginelli reaction, with hydrochloric acid (HCl) being used in the original procedure. They function by protonating the aldehyde and urea, thereby activating them for condensation.

Common Brønsted acid catalysts include:

Hydrochloric acid (HCl): The classical catalyst, though often requiring harsh conditions and resulting in moderate yields.

p-Toluenesulfonic acid (p-TSA): A solid, organic acid that is often easier to handle than mineral acids and has been shown to be an effective catalyst for the Biginelli reaction.

While effective, strong Brønsted acids can sometimes lead to side reactions, especially with sensitive substrates. This has prompted the investigation of milder and more selective acidic catalysts.

CatalystTypeNotes
HCl Strong Mineral AcidThe original catalyst used by Biginelli.
p-Toluenesulfonic acid Organic AcidA solid, more manageable alternative to mineral acids.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of the Biginelli reaction, certain organic molecules can act as catalysts.

A notable example is:

1,4-Diazabicyclo[2.2.2]octane (DABCO): This tertiary amine is a well-known organocatalyst for various reactions, including the Baylis-Hillman reaction. It has also been successfully applied as a catalyst in the Biginelli synthesis, promoting the reaction to give good yields of this compound derivatives.

Organocatalysis provides an environmentally benign approach to the synthesis of these important heterocyclic scaffolds.

Catalytic Systems in Biginelli Synthesis
Heterogeneous Catalysis (e.g., Zeolite, CuCl2·2H2O)

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions. Zeolites and copper(II) chloride dihydrate are prominent examples employed in the synthesis of tetrahydropyrimidines.

Zeolites: These microporous aluminosilicate (B74896) minerals have demonstrated their utility as efficient and reusable catalysts in the one-pot synthesis of tetrahydropyrimidines. The Biginelli reaction, a multicomponent condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, is a common route to 3,4-dihydropyrimidin-2(1H)-ones, a class of tetrahydropyrimidines. The use of NaY zeolite as a catalyst in this reaction provides a neutral, safe, and simpler alternative to traditional methods that often require harsh acidic conditions. The catalyst's thermal stability and suitable acidity contribute to its effectiveness. Furthermore, zeolites like HY and those modified with various cations have been explored to enhance catalytic activity. The reusability of the zeolite catalyst has been demonstrated over several cycles without a significant loss of activity.

A study reported the use of molybdophosphoric acid supported on Y zeolite as a highly efficient catalyst for the synthesis of dihydropyrimidinones. This heterogeneous system allows for high to excellent yields under reflux conditions in acetonitrile. The catalyst is prepared by immobilizing the heteropoly acid on the zeolite support, creating a recoverable and reusable system.

CuCl2·2H2O: Copper(II) chloride dihydrate has been effectively utilized as a catalyst in the solvent-less synthesis of this compound derivatives. This method, often employing a Grindstone multicomponent reagent approach, involves the reaction of components like ethyl acetoacetate (B1235776), a secondary amine (or urea/thiourea), and an aromatic benzaldehyde (B42025). The advantages of this technique include being solvent-free, economical, less time-consuming, and proceeding in a single step to give excellent yields. The use of Lewis acids like CuCl2·2H2O can significantly improve reaction outcomes compared to classical Biginelli conditions.

CatalystReactantsMethodKey Advantages
NaY Zeolite 1,3-Diketone, Aldehyde, Urea/ThioureaOne-pot, three-component couplingReusable, neutral conditions, simpler workup
CuCl2·2H2O Ethyl Acetoacetate, Urea/Thiourea, Substituted BenzaldehydesSolvent-less, Grindstone methodHigh yield, rapid, economical, single step
Molybdophosphoric acid on Y Zeolite Ethyl Acetoacetate, Aldehyde, UreaOne-pot, three-component cyclocondensationHigh efficiency, reusable catalyst, high yields
Nanocatalysis

Nanocatalysts have emerged as a frontier in chemical synthesis, offering high surface area-to-volume ratios and unique electronic properties that can lead to enhanced catalytic activity and selectivity. Their application in the synthesis of tetrahydropyrimidines aligns with the principles of green chemistry, often enabling milder reaction conditions and improved efficiency.

Several types of nanocatalysts have been successfully employed for the synthesis of this compound derivatives. For instance, aluminatesulfonic acid nanoparticles have been developed as a recyclable heterogeneous solid acid catalyst for Biginelli and Biginelli-like condensations under solvent-free conditions. This nanocatalyst demonstrates high thermal stability and reusability, leading to high yields, short reaction times, and a simple workup.

Another innovative approach involves the use of copper nanoparticles supported on functionalized superparamagnetic iron oxide nanoparticles (SPIONs), specifically Cu@DPP-SPION. This versatile catalyst has been used for the synthesis of ethyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. The methodology is notable for its green reaction conditions, operation at room temperature, and facile magnetic separation of the catalyst, which can be reused for multiple consecutive reactions without a significant drop in yield.

Mesoporous nanocatalysts such as MCM-41-SO3H have also proven to be efficient in the three-component one-pot condensation synthesis of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. The use of such nanocatalysts contributes to the development of sustainable synthetic protocols.

NanocatalystReactantsMethodKey Advantages
Aluminatesulfonic acid nanoparticles Aldehyde, β-dicarbonyl compound, Urea/ThioureaSolvent-free Biginelli condensationRecyclable, high yields, short reaction times, simple workup
Cu@DPP-SPION Aryl aldehyde, Ethyl acetoacetate, ThioureaMulticomponent reaction at room temperatureGreen conditions, reusable magnetic catalyst, high yields
MCM-41-SO3H Chromone-3-carbaldehyde, Alkyl acetoacetate, Urea/ThioureaOne-pot condensationEfficient, sustainable
Various nano catalysts Substituted aryl aldehyde, Malononitrile, Guanidine hydrochlorideThree-component cyclocondensationEfficient, versatile

Alternative Cyclization and Condensation Reactions

Beyond the widely recognized Biginelli reaction, a variety of other cyclization and condensation strategies are employed for the synthesis of 1,4,5,6-tetrahydropyrimidines. These methods offer alternative pathways to access this important heterocyclic scaffold.

Condensation Reactions of Diamines with Carbonyl Compounds, Imino Ethers, Amidines, or Nitriles

A fundamental approach to constructing the 1,4,5,6-tetrahydropyrimidine ring involves the condensation of 1,3-diaminopropane (B46017) or its derivatives with various functional groups. This can include reactions with carbonyl compounds, imino ethers, amidines, or nitriles. For instance, the reaction of 1,3-diamines with nitriles provides a metal-free and mild protocol for synthesizing a series of this compound derivatives in good to high yields. Similarly, the condensation of 1,3-diaminopropane with S-methylisothiourea yields 2-amino-1,4,5,6-tetrahydropyrimidine. The reaction of diaminoalkanes with (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide under reflux in ethanol (B145695) or solvent-free conditions at room temperature also produces this compound derivatives.

Condensation of Amidines with 1,3-Dibromopropane and α,β-Unsaturated Carbonyl Compounds

The reaction of amidines with suitable three-carbon electrophiles is another established route. The condensation of benzamidine (B55565) with 1,3-dibromopropane, first reported in the late 19th century, yields 2-phenyl-1,4,5,6-tetrahydropyrimidine, albeit sometimes in low yields. More contemporary methods have focused on the condensation of amidines with α,β-unsaturated carbonyl compounds to construct the pyrimidine ring.

Condensation of Amino Alcohols

The synthesis of tetrahydropyrimidines can also be achieved through reactions involving amino alcohols. Chiral 1,2,3,6-tetrahydropyrimidines have been synthesized by the reaction of 3-aminoalk-2-enimines with chiral aldehydes, which can be considered a strategy involving amino alcohol-like precursors. Another example is the synthesis of new cyclic thiourea derivatives of amino alcohols from chlorinated derivatives of pyrimidinethiones.

Advanced Synthetic Techniques and Green Chemistry Methodologies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for tetrahydropyrimidines, aiming to create more environmentally benign and sustainable processes.

One prominent green technique is the use of ultrasound-assisted synthesis. This method can accelerate chemical reactions, leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. For example, the ultrasound-assisted synthesis of carbonitrile-bearing this compound derivatives in aqueous conditions using morpholine (B109124) as a catalyst exemplifies this approach.

Solvent-free reaction conditions are another cornerstone of green chemistry. The synthesis of tetrahydropyrimidines via a modified Biginelli procedure under solvent-free and catalyst-free conditions, often aided by microwave irradiation, has been reported. This method is efficient, cost-effective, and eliminates the use of hazardous solvents and toxic catalysts.

The use of biodegradable and recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), has also been explored. A one-pot, four-component reaction in PEG 400 has been developed for the synthesis of highly functionalized this compound derivatives containing α- and β-amino acid units. PEG serves as a green reaction medium and can be reused with minimal loss of activity.

Furthermore, the use of natural and bio-based catalysts like formic acid under solvent-free conditions provides a green and efficient pathway for the Biginelli reaction. These advanced techniques and methodologies underscore the ongoing efforts to make the synthesis of tetrahydropyrimidines more sustainable and environmentally friendly.

Green Chemistry ApproachReactantsConditionsKey Advantages
Ultrasound-Assisted Synthesis Substituted aldehyde, Malononitrile, Urea/ThioureaUltrasonic irradiation, aqueous media, morpholine catalystElevated yields, reduced reaction times, environmentally friendly
Solvent-Free Synthesis 1,3-Dicarbonyl compound, Arylaldehyde, Urea/ThioureaMicrowave irradiation, catalyst-freeEfficient, cost-effective, no hazardous solvents or toxic catalysts
Polyethylene Glycol (PEG) as Medium But-2-ynedioic acid diethyl ester, Aniline, Formaldehyde (B43269), BenzylaminePEG 400, 70–80°CRecyclable medium, simple workup, high yields
Bio-based Catalyst Aldehyde derivatives, Urea/Thiourea, Ethyl/methyl acetoacetateFormic acid catalyst, solvent-free, 70°CGreen, bio-based, inexpensive, highly efficient

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as accelerated reaction rates and higher yields for the preparation of this compound derivatives. This method is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of conventional solvents.

In a typical procedure, a mixture of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate or N-substituted acetoacetanilide), and urea (or a derivative like N,N'-dimethylurea) is irradiated in a microwave reactor. The reaction can be conducted in a solvent, such as ethanol, or under solvent-free conditions. For instance, a series of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized in ethanol, with reaction times of only 22-24 minutes, yielding pure products after purification. This is a stark contrast to conventional heating methods which required 20-24 hours for the same reaction.

Researchers have also explored using fruit juices as non-toxic, biodegradable, and inexpensive solvent-catalyst systems under microwave conditions, further enhancing the green credentials of the synthesis. The inherent acidity of fruit juices can catalyze the reaction, eliminating the need for other acid catalysts. The choice of substituents on the aromatic aldehyde, whether electron-donating or electron-withdrawing, can influence the reaction rate.

Table 1: Examples of Microwave-Assisted Synthesis of Tetrahydropyrimidines

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Conditions Time Yield Reference
4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy) benzaldehyde Substituted acetoacetanilide N,N'-Dimethylurea Ethanol, Microwave 22-24 min 92%
Various Arylaldehydes N-(3-oxobutanoyl)pyrazine-2-carboxamide Urea/Thiourea Ethanol, p-TSA, Microwave Not Specified 70-83%
Various Arylaldehydes Ethyl acetoacetate Urea Fruit Juice, Microwave (180W) 3-10 min 82-94%
Arylaldehyde β-diketone Thiourea Not Specified, Microwave Not Specified High

Ultrasound-Promoted Synthesis

Ultrasound irradiation, or sonochemistry, provides another green and efficient pathway for synthesizing tetrahydropyrimidines. This technique can dramatically increase reaction rates, sometimes by nearly a million-fold, by creating localized high-pressure and high-temperature zones through acoustic cavitation. A significant advantage of this method is the ability to conduct the Biginelli condensation rapidly and often without a catalyst, leading to high yields and minimal waste.

In a representative catalyst-free approach, a mixture of an aldehyde, ethyl acetoacetate, and urea/thiourea is subjected to ultrasonic irradiation. Reactions can be completed in as little as 5 to 20 minutes with yields reaching up to 99%. This method is noted for its operational simplicity and for being an environmentally and economically sound alternative to conventional heating or even microwave irradiation.

Catalysts can also be employed in conjunction with ultrasound to further enhance reaction efficiency. For example, holmium chloride has been used as a catalyst under solvent-free ultrasound conditions, which accelerates the Biginelli reaction compared to silent (non-ultrasound) conditions. Similarly, ZrCl4 and Cu(ClO4)2 have been used as catalysts in ultrasound-promoted syntheses.

Table 2: Examples of Ultrasound-Promoted Synthesis of Tetrahydropyrimidines

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Conditions Time Yield Reference
Benzaldehyde Ethyl acetoacetate Urea Catalyst-free, 50°C, Ultrasound 5-20 min up to 99%
Benzaldehyde Ethyl acetoacetate Urea HoCl3, 80°C, Ultrasound 30 min 95%
4-Cyanobenzaldehyde Ethyl cyanoacetate Thiourea Mn3O4-NPs, Ultrasound Not Specified High
Benzaldehyde Ethyl acetoacetate Guanidine HCl SnCl2·2H2O, DMF, Ultrasound Not Specified Good

Solvent-Free Reaction Protocols

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free synthesis of tetrahydropyrimidines can be achieved through various techniques, including mechanochemistry (grinding or ball milling) and heating neat mixtures of reactants, sometimes with microwave assistance. These protocols offer benefits such as operational simplicity, cost-effectiveness, and reduced environmental impact.

One approach, termed the "Grindstone" method, involves grinding the three components (e.g., a halogenated benzaldehyde, ethyl acetoacetate, and urea/thiourea) with a catalytic amount of a substance like CuCl₂·2H₂O. The reaction proceeds by mixing the solids for a short duration, followed by an overnight rest period, ultimately yielding the desired product after purification. This method is advantageous for its low solvent requirement, economic viability, and being a single-step process.

Catalyst-free, solvent-free reactions are also possible. For example, a mixture of 1,3-dicarbonyl compounds, aldehydes, and urea/thiourea can be heated neat to produce tetrahydropyrimidines. This method challenges procedures that rely on hazardous solvents and toxic catalysts, pointing toward a new direction in organic synthesis.

Table 3: Examples of Solvent-Free Synthesis of Tetrahydropyrimidines

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Conditions Time Yield Reference
Chloro-benzaldehyde Ethyl acetoacetate Urea CuCl₂·2H₂O, Grinding 7-10 min grinding High
Aryl aldehydes Ethyl acetoacetate/ Acetyl acetone Urea NaF, 100 °C Not Specified Good to Excellent
Aryl aldehydes 1,3-dicarbonyl compound Urea/Thiourea Catalyst-free, Microwave Not Specified High
Diaminoalkanes & Thioamide 1 - - Room Temperature 3 days Good

Polyethylene Glycol (PEG)-Mediated Syntheses

Polyethylene glycol (PEG) has gained traction as a green reaction medium for organic synthesis. It is inexpensive, thermally stable, non-toxic, and potentially recyclable. Its miscibility with water simplifies product separation, making it an attractive alternative to conventional organic solvents for synthesizing this compound derivatives.

In a typical PEG-mediated synthesis, a one-pot reaction is carried out by heating the reactants in PEG 400. For example, polysubstituted tetrahydropyrimidines can be formed from but-2-ynedioic acid diethyl ester, aniline, and formaldehyde in PEG 400 at 70-80°C. This procedure is lauded for its mild conditions, simple experimentation, easy workup, high yields, and the reusability of the PEG medium. The resulting products are notable for containing both α- and β-amino acid blocks. This method provides a clean, safe, and economical route to polyfunctional tetrahydropyrimidines, avoiding the high temperatures and harmful reagents often associated with other methods.

Table 4: Example of PEG-Mediated Synthesis of Tetrahydropyrimidines

Reactant 1 Reactant 2 Reactant 3 Conditions Time Yield Reference
But-2-ynedioic acid diethyl ester Aniline Formaldehyde PEG 400, 70-80°C 2 h High

Ball Milling Techniques

Mechanochemistry, particularly ball milling, offers a solvent-free and often catalyst-free method for synthesizing this compound scaffolds. This technique uses mechanical energy to initiate chemical reactions between solid reactants. A mixture of reagents is placed in a stainless steel or agate vial with grinding balls and agitated at high speeds.

The Biginelli reaction is well-suited to this approach. For instance, 2-oxo or 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can be synthesized by milling an equimolar mixture of an aromatic aldehyde, malononitrile, and urea or thiourea. These reactions proceed effectively in about 40 minutes without any catalyst, providing products in excellent yields (up to 98%).

Catalysts can also be incorporated into ball milling procedures. A gold(III)-catalyzed mechanochemical synthesis has been developed for substituted tetrahydropyrimidines, involving the milling of formaldehyde, amines, and dialkyl but-2-ynedioates. This method is noted for its speed, eco-friendliness, and operational simplicity. Similarly, planetary ball mills have been used to prepare ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate from benzaldehyde, ethyl acetoacetate, and urea in just 30 minutes.

Table 5: Examples of Ball Milling Synthesis of Tetrahydropyrimidines

Reactants Catalyst Conditions (Mixer/Mill) Time Yield Reference
Aromatic aldehyde, malononitrile, urea/thiourea None SPEX 8000 mixer 40 min up to 98%
Alkyl but-2-ynedioate, amine, formaldehyde NaAuCl4·2H2O Agate beakers, 400 rpm 5 min High
Benzaldehyde, ethyl acetoacetate, urea None Planetary Micro Mill, 750 rpm 30 min High

Derivatization Strategies for Structural Diversity

The functional and structural diversity of this compound derivatives is primarily achieved by varying the three core components in the multi-component Biginelli reaction. This allows for the systematic introduction of a wide array of substituents at various positions on the heterocyclic ring, which is crucial for tuning the molecule's chemical and biological properties.

Introduction of Diverse Substituents (e.g., aryl, alkyl, heteroaryl, halogenated)

The versatility of the Biginelli reaction and related synthetic routes allows for the incorporation of a broad spectrum of chemical moieties onto the this compound scaffold.

Aryl Substituents: Aryl groups are commonly introduced at the C4-position by using a corresponding aromatic aldehyde in the Biginelli condensation. For example, reacting benzaldehyde or substituted benzaldehydes with a β-diketone and thiourea yields 4-aryl-substituted tetrahydropyrimidines. A facile synthesis of 2,4,6-triaryl-1,2,5,6-tetrahydropyrimidines has been developed from the reaction of chalcones, carbonyl compounds, and ammonia. Additionally, 1-aryl-1,4,5,6-tetrahydropyrimidines can be synthesized via the ring closure of N-aryl-N'-formyl-1,3-propanediamines.

Alkyl Substituents: Alkyl groups can be incorporated through several strategies. Using aliphatic aldehydes in the Biginelli reaction leads to 4-alkyl-substituted products. Quaternization of a pre-formed this compound ring with alkyl halides is an effective method for introducing non-branched primary alkyl groups onto the nitrogen atoms. For instance, reacting 1-aryl-1,4,5,6-tetrahydropyrimidines with methyl or ethyl iodide yields the corresponding N-alkylated salts.

Heteroaryl Substituents: The introduction of heteroaryl moieties, such as a pyridyl group, at the C4-position of the this compound ring has been shown to be a key factor for certain biological activities. This is typically achieved by using a heteroaromatic aldehyde as one of the starting components in the Biginelli synthesis.

Halogenated Substituents: Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into the aryl substituent at the C4-position. This is accomplished by using halogenated benzaldehydes (e.g., 4-chlorobenzaldehyde) in the initial condensation reaction. The position of the halogen on the aromatic ring can significantly affect the molecule's properties. The presence of electron-withdrawing groups like fluoro and chloro at the para-position of a C4-aryl substituent has been found to increase inhibitory activity in certain biological assays. Halogenated derivatives can also be synthesized under solvent-free conditions using mechanochemistry.

Table 6: Examples of this compound Derivatization

Substituent Type Position Synthetic Approach Example Reactants Resulting Moiety Reference
Aryl C4 Biginelli Reaction 4-Ethoxybenzaldehyde, Methyl acetoacetate, Urea 4-(4-ethoxyphenyl)
Aryl N1 Ring Closure N-phenyl-N'-formyl-1,3-propanediamine 1-phenyl
Alkyl C4 Biginelli Reaction Propionaldehyde, Acetoacetic ester, Thiourea 4-propyl
Alkyl N3 Quaternization 1-Aryl-1,4,5,6-tetrahydropyrimidine, Methyl iodide 3-methyl
Heteroaryl C4 Biginelli Reaction Pyridinecarboxaldehyde, β-dicarbonyl, Urea 4-pyridyl
Halogenated (Aryl) C4 Biginelli Reaction 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea 4-(4-chlorophenyl)
Halogenated (Aryl) C4 Biginelli Reaction 4-Fluorobenzaldehyde, Ethyl acetoacetate, Thiourea 4-(4-fluorophenyl)

Synthesis of Thioxo- and Oxo-Tetrahydropyrimidine Analogues

The synthesis of this compound derivatives, particularly those bearing thioxo and oxo functionalities at the C2 position, is a cornerstone of medicinal chemistry research. The most prominent and widely utilized method for constructing this heterocyclic core is the Biginelli reaction, a one-pot multicomponent condensation. This reaction typically involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thione counterparts, respectively.

Over the years, numerous modifications and improvements to the classical Biginelli reaction have been developed to enhance yields, shorten reaction times, and promote environmentally benign conditions. These advancements often revolve around the use of diverse catalysts and alternative energy sources.

Catalytic Approaches:

A wide array of catalysts have been successfully employed to facilitate the synthesis of thioxo- and oxo-tetrahydropyrimidines. Lewis acids such as tin(II) chloride dihydrate and chromium(III) chloride hexahydrate (CrCl₃·6H₂O) have proven effective, particularly under solvent-free conditions, offering advantages like ease of handling and reduced environmental impact. For instance, CrCl₃·6H₂O has been used as a mild and environmentally friendly catalyst for the one-pot synthesis of 2-oxo- and 2-thio-1,2,3,4-tetrahydropyrimidines from β-keto esters, aromatic aldehydes, and urea or thiourea. Similarly, copper-based catalysts, including copper nitrate (B79036) trihydrate and a copper-complex salt, (PhNH₃)₂CuCl₄, have been utilized as both homogeneous and heterogeneous catalysts. A novel approach involves a copper nanoparticle catalyst supported on functionalized superparamagnetic iron oxide nanoparticles (Cu@DPP-SPION), which allows for facile magnetic separation and reuse.

Brønsted acids also play a significant role. Formic acid has been demonstrated as a natural, green, and bio-based catalyst for the Biginelli synthesis under solvent-free conditions, leading to high yields in short reaction times. Other catalysts reported to be effective include sodium fluoride (B91410) (NaF) and KIO₄. The choice of catalyst can significantly influence the reaction efficiency and outcome.

Reaction Conditions and Energy Sources:

Modern synthetic strategies often leverage alternative energy sources to drive the reaction. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. For example, the synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has been efficiently achieved using microwave assistance. Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the production of this compound-5-carboxylate scaffolds, resulting in high yields and purity with diminished reaction times compared to conventional heating.

Solvent-free conditions, often coupled with heating or microwave irradiation, represent another environmentally friendly approach that simplifies work-up procedures and reduces waste. The use of room-temperature ionic liquids, such as diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc), has also been explored to facilitate the reaction under mild, solvent-free conditions.

The table below summarizes various synthetic approaches for thioxo- and oxo-tetrahydropyrimidine analogues.

CatalystStarting MaterialsReaction ConditionsProduct TypeReference(s)
CrCl₃·6H₂OAromatic aldehydes, β-keto esters, urea/thioureaSolvent-free2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines
Formic AcidAromatic aldehydes, ethyl acetoacetate, urea/thioureaSolvent-free, 70°C2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines
NaFAryl aldehydes, ethyl acetoacetate/acetyl acetone, ureaSolvent-free, 100°C2-oxo-1,2,3,4-tetrahydropyrimidines
KIO₄Substituted indole-3-carbaldehydes, acetyl acetone, thioureaEthanol, reflux4-(indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidines
Cu@DPP-SPIONAromatic aldehydes, ethyl acetoacetate, thioureaRoom temperatureEthyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates
(PhNH₃)₂CuCl₄O-alkyl vanillic aldehydes, ethyl/methyl acetoacetate, ureaEthanol, 10 mol% catalyst2-oxo-1,2,3,4-tetrahydropyrimidines
MicrowaveBenzaldehyde, ethyl acetoacetate, urea, conc. HCl180 watts, 1 minuteThis compound derivative
UltrasoundAldehydes, β-dicarbonyls, urea/thioureaAmbient conditionsThis compound-5-carboxylates

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with potentially enhanced biological activity, dual modes of action, or improved pharmacokinetic profiles. The this compound scaffold has been extensively used as a building block for the creation of novel hybrid molecules.

Hybrids with Nitrogen-Containing Heterocycles:

One common strategy is the fusion or linkage of the this compound ring with other nitrogen-containing heterocycles known for their biological relevance, such as pyrazole (B372694) and 1,3,4-oxadiazole (B1194373).

Pyrazole Hybrids: Researchers have synthesized hybrid molecules incorporating both pyrimidine and pyrazole scaffolds. For instance, 1-(4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one was synthesized via a Biginelli reaction and served as a key intermediate for further derivatization. Another approach involves synthesizing pyrazole-tetrahydropyrimidine derivatives as potential agents for Chagas disease. The synthesis often starts with a Biginelli condensation to form the this compound core, which is then chemically modified to incorporate the pyrazole moiety.

1,3,4-Oxadiazole Hybrids: this compound derivatives have been hybridized with the 1,3,4-oxadiazole core. A notable example is the synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This was achieved through a Biginelli condensation using a pre-synthesized 1,3,4-oxadiazole-based aldehyde, N,N'-dimethylurea, and a substituted acetoacetanilide, often under microwave irradiation.

Fused Heterocyclic Systems:

Another hybridization strategy involves the annulation of other heterocyclic rings onto the this compound framework, creating fused bicyclic or polycyclic systems.

Thiazolo[3,2-a]pyrimidines: Thioxo-tetrahydropyrimidines are valuable precursors for the synthesis of fused thiazolo[3,2-a]pyrimidine derivatives. These are typically synthesized by the reaction of a 2-thioxo-1,2,3,4-tetrahydropyrimidine with a suitable dielectrophile, such as 1,2-dibromoethane. For example, 6-(Benzo[d] dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been used as a scaffold to synthesize a variety of fused heterocycles, including thiazolopyrimidines.

Hybrids with Fatty Acids:

The conjugation of fatty acids to the this compound scaffold has been explored to create lipophilic derivatives with potential antitumor activity. New series of fatty acid 3,4-dihydropyrimidinones have been synthesized using the Biginelli reaction. This involves reacting a fatty acid β-ketoester with an aromatic aldehyde and urea or thiourea, catalyzed by indium chloride, to yield dihydropyrimidinones bearing a long fatty acid chain.

The table below presents examples of hybridization strategies involving the this compound scaffold.

Hybrid ScaffoldSynthetic ApproachKey Intermediates/ReactantsResulting Hybrid CompoundReference(s)
PyrazoleBiginelli reaction followed by condensation4-hydroxy benzaldehyde, urea, ethyl acetoacetate, hydrazine, ethyl acetoacetate4-(4-hydroxyphenyl)-6-methyl-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)-3,4-dihydropyrimidin-2(1H)-one
PyrazoleBiginelli cyclocondensation1,3-diphenyl-1H-pyrazole-4-carbaldehdye, acetylacetone, thiourea1-(4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one
1,3,4-OxadiazoleBiginelli condensation (Microwave-assisted)1,3,4-oxadiazole based aldehyde, N,N'-dimethylurea, substituted acetoacetanilideN-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Thiazolo[3,2-a]pyrimidineCyclocondensation2-thioxo-1,2,3,4-tetrahydropyrimidine-2-thiones, 1,2-dibromoethaneN-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide
Fatty AcidBiginelli multicomponent reactionFatty acid β-ketoester, aromatic aldehydes, urea/thiourea, indium chlorideDihydropyrimidinone bearing fatty acids
Fused Thiazolidinone-PyrazoleCondensation reactionThiazolidinone derivatives, phenyl hydrazine4-(2-furyl)-6-methyl-2-oxo-N-(3,5-diaryl-2-phenyl-3,3a-dihydro-2H-pyrazolo[3,4-d] thiazol-6(5H)-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Structural Characterization and Spectroscopic Analysis of Tetrahydropyrimidines

Spectroscopic Techniques for Molecular Structure Elucidation

A combination of spectroscopic methods is often necessary for the unambiguous structural determination of tetrahydropyrimidine derivatives. These techniques are complementary, with each providing unique insights into the molecular architecture.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound compounds, offering detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used to characterize these molecules.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are indicative of their position and stereochemical relationship.

For instance, in a series of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the benzylic proton at the C4 position typically appears as a singlet or a doublet in the range of δ 5.10–5.40 ppm. The NH protons of the pyrimidine (B1678525) ring often present as broad singlets. For example, in ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the NH protons appear as broad singlets at δ 9.21 and 7.76 ppm. The methyl group protons at C6 are typically observed as a singlet around δ 2.26–2.32 ppm. The protons of the ethyl ester group exhibit a characteristic quartet and triplet pattern.

Coupling constants provide valuable information about the dihedral angles between adjacent protons, which can help in determining the conformation of the this compound ring. For example, in 2-phenyl-tetrahydropyrimidine-4(1H)-ones, the ³J-coupling constants within the ABX-system of the protons at C5 and C6 are used to deduce the stereochemical outcome of alkylation reactions.

Table 1: Representative ¹H NMR Data for Selected this compound Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate NH 9.21, 7.76 brs -
CH (C4) 5.17 s -
-OCH₂CH₃ 4.01-3.96 q -
-CH₃ (C6) 2.26 s -
-OCH₂CH₃ 1.11-1.07 t -
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate NH 8.44, 6.1 s -
CH (C4) 5.36 s -
-OCH₂CH₃ 4.04 q -
-CH₃ (C6) 2.32 s -
-OCH₂CH₃ 1.15 t -
N-(4-methoxyphenyl)-3-formyl-6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide -NH-CO- 8.69 s -
-NH- (pyrimidine) 9.46 s -
CH (C4) 5.62 d -
-CH₃ 2.18 s -

s = singlet, d = doublet, t = triplet, q = quartet, brs = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon (C=O) of the pyrimidine ring appears around δ 152.6 ppm, while the ester carbonyl carbon is observed at δ 165.8 ppm. The C4 carbon, bearing the aryl group, resonates at approximately δ 54.4 ppm, and the C6 carbon is found around δ 148.7 ppm. The carbon of the methyl group at C6 typically appears at δ 18.2 ppm. For N-formyl this compound derivatives, the carbonyl carbon of the C=O group in the pyrimidine nucleus is observed at δ 150.01 ppm, while the carbonyl carbons of the -CHO and -CONH- groups appear at δ 167.54 and δ 163.18 ppm, respectively.

Table 2: Representative ¹³C NMR Data for Selected this compound Derivatives

Compound Carbon Chemical Shift (δ, ppm) Reference
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C=O (ester) 165.8
C=O (pyrimidine) 152.6
C6 148.7
C4 54.4
-OCH₂CH₃ 59.6
-CH₃ (C6) 18.2
-OCH₂CH₃ 14.5
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C=O (ester) 165.45
C=O (pyrimidine) 153.48
C6 146.54
C4 55.02
-OCH₂CH₃ 60.14
-CH₃ (C6) 18.63
-OCH₂CH₃ 14.15
N-(4-methoxyphenyl)-3-formyl-6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide -CHO 167.54
-CONH- 163.18
C=O (pyrimidine) 150.01

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound molecules. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type.

In the IR spectra of this compound derivatives, the N–H stretching vibrations of the pyrimidine ring are typically observed in the region of 3100–3400 cm⁻¹. The C=O stretching vibration of the pyrimidine ring is a strong absorption band usually found around 1626-1720 cm⁻¹. If an ester group is present, its C=O stretching vibration will also be prominent. For instance, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a strong absorption is seen at 1704.96 cm⁻¹. The C–H stretching vibrations of aromatic and aliphatic moieties are generally observed in the range of 2800–3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibration Wavenumber (cm⁻¹) Reference
N–H (pyrimidine) Stretching 3100 - 3400
C=O (pyrimidine) Stretching 1626 - 1720
C=O (ester) Stretching ~1705
C–H (aromatic) Stretching ~3034 - 3095
C–H (aliphatic) Stretching ~2853 - 2977
N-H (amide) Stretching ~3277

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. It also provides information about the structure through the analysis of fragmentation patterns.

Electron impact (EI) mass spectrometry of 2-aryl and 1,2-diaryl-1,4,5,6-tetrahydropyrimidines reveals characteristic fragmentation patterns. For example, a common fragmentation route involves the homolytic C-N fission of the molecular ion, leading to an acyclic intermediate. Another significant pathway is the loss of a hydrogen atom to form the [M-1]⁺ ion. In the case of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the molecular ion peak is the base peak, indicating the stability of the compound.

Electrospray ionization (ESI-MS) is also commonly used, particularly for confirming the theoretical masses of synthesized this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Structural Determination Methods

In addition to the fundamental spectroscopic techniques, more advanced methods are sometimes employed for a more detailed structural and stereochemical analysis of tetrahydropyrimidines.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish correlations between protons and carbons, further confirming the atomic connectivity within the molecule. For complex structures, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. This technique has been used to confirm the structures of various this compound derivatives, including Biginelli reaction products.

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to corroborate structures and understand the electronic properties of this compound molecules.

Single Crystal X-ray Diffraction

For instance, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine was determined to belong to the triclinic system with a P-1 space group. nih.gov The unit cell parameters were found to be a = 11.9290(4) Å, b = 13.2547(4) Å, and c = 15.3904(5) Å. nih.gov Similarly, detailed crystallographic data has been reported for other derivatives, revealing variations in their crystal systems and unit cell dimensions. For example, Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the triclinic system. nih.gov In contrast, another study reported a this compound derivative crystallizing in the less common monoclinic crystal system with a P21 space group. mdpi.com

The conformation of the this compound ring itself is a key feature revealed by X-ray diffraction. In many derivatives, the ring adopts a twisted boat or a sofa conformation. nih.goviucr.org For example, in ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihydropyrimidine (B8664642) ring adopts a sofa conformation. iucr.org The analysis also reveals important information about intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govnih.gov In the crystal structure of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, both intramolecular and intermolecular hydrogen bonds are present, playing a crucial role in the stabilization of the structure. nih.gov

The study of different crystalline forms, or polymorphs, of tetrahydropyrimidines has also been facilitated by single-crystal X-ray diffraction, providing insights into the relationship between molecular packing and the material's properties. rsc.org

Interactive Table: Crystallographic Data for Selected this compound Derivatives

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateTriclinicP-17.3420(3)9.4895(4)12.0425(5)73.823(4)88.512(3)70.264(4) nih.gov
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrateTriclinicP-15.6702(17)11.212(3)12.343(4)90.406(5)95.251(5)104.393(5) nih.gov
Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateTriclinicP-17.3069(1)8.3267(1)11.2461(1)90.109(1)95.156(1)101.276(1) iucr.org
N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amineTriclinicP-111.9290(4)13.2547(4)15.3904(5)--- nih.gov
Methyl 4-(4′-benzoyloxy-3′-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-thioxopyrimidine-5-carboxylateTriclinicP-1------ mdpi.com

Elemental Analysis for Compositional Verification

Following the synthesis of new this compound derivatives, elemental analysis is a fundamental and routine procedure to confirm that the empirical formula of the synthesized compound matches the expected molecular formula. jocpr.com This technique provides the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound. ijpsr.com

For example, in the synthesis of a series of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, elemental analysis was used to confirm their composition. foliamedica.bgfoliamedica.bg For the derivative with the chemical formula C₂₉H₂₅N₇O₇, the calculated elemental composition was C, 58.10%; H, 4.20%; and N, 16.35%. foliamedica.bg The experimentally found values were C, 58.06%; H, 4.15%; and N, 16.32%, which are in excellent agreement with the calculated values. foliamedica.bg

Similarly, for another derivative in the same series, C₃₀H₂₈N₆O₆, the calculated values were C, 63.37%; H, 4.96%; N, 14.78%. foliamedica.bg The analysis found C, 63.34%; H, 4.92%; N, 14.71%, again confirming the structure. foliamedica.bg This method is consistently applied in the characterization of newly synthesized this compound compounds to support the structural data obtained from spectroscopic techniques. scispace.comamazonaws.com

Interactive Table: Elemental Analysis Data for Selected this compound Derivatives

Molecular FormulaElementCalculated (%)Found (%)Ref.
C₂₉H₂₅N₇O₇C58.1058.06 foliamedica.bg
H4.204.15 foliamedica.bg
N16.3516.32 foliamedica.bg
C₂₉H₂₆N₆O₇C61.0561.01 foliamedica.bg
H4.594.53 foliamedica.bg
N14.7314.70 foliamedica.bg
C₃₀H₂₈N₆O₆C63.3763.34 foliamedica.bg
H4.964.92 foliamedica.bg
N14.7814.71 foliamedica.bg
C₂₉H₂₅FN₆O₆C60.8460.79 foliamedica.bg
H4.404.37 foliamedica.bg
N14.6814.65 foliamedica.bg
C₁₅H₁₄N₄O₃SC54.5354.49 amazonaws.com
H4.274.26 amazonaws.com
N16.9617.07 amazonaws.com
C₁₆H₁₄N₄OSC61.9261.88 amazonaws.com
H4.554.54 amazonaws.com
N18.0518.12 amazonaws.com

Computational and Theoretical Studies on Tetrahydropyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to investigate the fundamental properties of tetrahydropyrimidine derivatives. researchgate.net These calculations offer a detailed picture of the electronic distribution and energy levels within the molecules. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. mdpi.com For this compound derivatives, DFT calculations, often using the B3LYP functional, provide valuable information about their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comtandfonline.commaterialsciencejournal.orgechemcom.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting character. researchgate.netsamipubco.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.netsamipubco.com A smaller HOMO-LUMO gap generally implies higher reactivity. samipubco.com For instance, in a study of this compound-5-carboxylate derivatives, a decrease in the HOMO-LUMO energy gap was linked to the strong electron-accepting nature of certain groups, which in turn influences the molecule's biological activity. samipubco.com DFT calculations have also been used to determine various quantum chemical descriptors that help in understanding the structure and reactivity of these molecules. mdpi.comsamipubco.com

The distribution of electrons within the this compound ring system can be analyzed through calculations of atomic charges. samipubco.com These calculations reveal how substituents affect the electron density and delocalization of π electrons within the ring. samipubco.com For example, the presence of electron-withdrawing groups like a carbonitrile can significantly lower the energy of both HOMO and LUMO orbitals.

Table 1: Example of Quantum Chemical Descriptors for this compound Derivatives from DFT Calculations. samipubco.com

Compound/DerivativeEHOMO (kcal/mol)ELUMO (kcal/mol)ΔE (kcal/mol)
Derivative A1---
Derivative A2---
Derivative A3---
Derivative A4---
Derivative A5---
Derivative A6---

The three-dimensional structure of this compound derivatives is not rigid and can adopt various conformations. Conformational analysis is crucial for understanding their biological activity, as the specific shape of the molecule often dictates how it interacts with biological targets. researchgate.netresearchgate.net

Computational methods, including semi-empirical quantum-chemical methods like AM1 and DFT, are used to explore the conformational flexibility and energy landscapes of these systems. researchgate.netresearchgate.net These studies have shown that the this compound ring can adopt different conformations, such as a pseudo-boat or a twisted chair form. researchgate.netresearchgate.net The specific conformation is influenced by the nature and position of substituents on the ring. researchgate.net For example, substituents at the C4 position often adopt a pseudo-axial orientation. researchgate.netresearchgate.net

The introduction of substituents can significantly impact the ring's flexibility. researchgate.net For instance, substituents on the saturated carbon atom can lead to a half-chair conformation and reduce the ring's flexibility. researchgate.net X-ray diffraction studies have often confirmed the computationally predicted conformations, providing a strong validation for the theoretical models. acs.org The energy landscape, which maps the energy of the molecule as a function of its geometry, helps to identify the most stable, low-energy conformations. ulisboa.pt

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and interactive view of how this compound derivatives behave in a biological environment. These methods are instrumental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a receptor, such as a protein or enzyme. echemcom.comsamipubco.com This method is widely used to understand ligand-protein interactions and to estimate the binding affinity between the two molecules. echemcom.comsamipubco.com

In numerous studies, this compound derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. mdpi.comsamipubco.comacs.org For example, they have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), tyrosine kinase, and the main protease of SARS-CoV-2. mdpi.comtandfonline.comsamipubco.com The results of docking studies are often presented as a docking score, which reflects the predicted binding affinity. mdpi.comtandfonline.com These scores help in identifying the most promising compounds for further experimental testing. mdpi.com

Docking analyses also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. mdpi.comnih.gov For instance, a study on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives identified key hydrogen bonding and hydrophobic interactions with the Bcr-Abl oncogene. acs.org These detailed interaction maps are crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for this compound Derivatives. mdpi.comtandfonline.comacs.org

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Compound 5cTyrosine Kinase--
Compound 5gGlucokinase-Asp409, Ser411
N-(1,3-benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amineSARS-CoV-2 Main Protease-6.7-
4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylateBcr-Abl oncogene-10.16-

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.govacs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the system evolves.

MD simulations are often used to refine the results of molecular docking. nih.govresearchgate.net For example, a 100-ns MD simulation of a this compound derivative complexed with HDAC-2 showed that the complex remained stable throughout the simulation, with a low root-mean-square deviation (RMSD) value of 1.6 Å, suggesting the ligand is unlikely to dissociate from the binding pocket. ajchem-a.com Similarly, MD simulations of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with the Bcr-Abl oncogene were performed for up to 20 ns to investigate the stability of the ligand-protein complex. nih.govacs.org These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtsijournals.comorientjchem.org 3D-QSAR models, such as those generated by Comparative Molecular Field Analysis (CoMFA), are particularly useful. acs.orgnih.gov

In the context of tetrahydropyrimidines, QSAR studies have been conducted to correlate various molecular descriptors with their observed biological activities, such as anti-inflammatory or antibacterial effects. nih.govtsijournals.comorientjchem.org These descriptors can be electronic (e.g., heat of formation, dipole moment), spatial (e.g., surface area), or derived from the 3D structure of the molecules. tsijournals.comorientjchem.org

For instance, a QSAR study on 3-formyl-2-oxo-1,2,3,4-tetrahydropyrimidine analogues as antibacterial agents revealed that the electronic property of heat of formation had a negative contribution to the activity, while a spatial descriptor had a positive contribution. tsijournals.com This suggests that minimizing the heat of formation and increasing the surface area could lead to more potent antibacterial compounds in this series. tsijournals.com In another study on HIV-1 protease inhibitors, including inhibitor solvation energies in the CoMFA model significantly improved its predictive ability. acs.orgnih.gov The visual output of 3D-QSAR models, often depicted as contour maps, highlights regions where steric bulk, positive or negative charges are favorable or unfavorable for activity, guiding the design of new, more active molecules. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to understand the relationship between the steric and electrostatic properties of a molecule and its biological activity. In the context of tetrahydropyrimidines, CoMFA has been successfully applied to model the inhibitory activity of various derivatives.

A key study performed on a series of this compound-2-ones (THPs) as HIV-1 protease (HIV-1 PR) inhibitors demonstrated the utility of CoMFA. nih.gov By aligning the compounds and calculating their steric and electrostatic fields, a 3D-QSAR model was generated. This standard CoMFA model, using partial least-squares (PLS) analysis, yielded a strong correlation between the calculated fields and the experimentally observed binding affinity (pKi), resulting in a high self-consistency value (r²) of 0.96 and an internal predictive ability (cross-validated r², or r_cv²) of 0.58. nih.govacs.org The analysis revealed that both steric (45.7%) and electrostatic (54.3%) fields contributed significantly to the biological activity.

The satisfactory 3D-QSAR models for derivatives like TIBO (tetrahydroimidazobenzodiazepinone) have been constructed using CoMFA based on docking conformations, demonstrating that flexible docking is a robust method for determining the "active" conformation of molecules for these analyses. pitt.edu The CoMFA contour maps generated from such studies provide a visual representation of where steric bulk or specific charge distributions are favorable or unfavorable for activity, guiding further molecular modification.

Correlation of Calculated Properties with Observed Biological Potency

To refine and enhance the predictive power of computational models, researchers often incorporate additional calculated properties beyond the standard steric and electrostatic fields. A significant investigation into this compound-2-one inhibitors of HIV-1 protease focused on correlating properties such as inhibitor-enzyme complexation energies (E_compl), inhibitor solvation energies (E_solv[I]), and polar and nonpolar buried surface areas (BSAs) with the observed binding affinity (pKI). nih.govcapes.gov.br

Linear regression analysis showed a strong correlation between these calculated properties and the experimental pKI values, with a self-consistency (r²) of approximately 0.90 and an internal predictive ability (r_cv²) greater than 0.50. acs.orgcapes.gov.br This indicates that factors like the energy of binding to the enzyme, the energy required to desolvate the inhibitor, and the surface area hidden from the solvent upon binding are critical determinants of potency.

Crucially, these calculated descriptors were used to create "enhanced" 3D-QSAR models. When these properties were added as descriptors to the standard CoMFA fields, the predictive ability of the models improved significantly. nih.gov The inclusion of the inhibitor solvation energy (E_solv[I]) was particularly impactful, boosting the predictive r_cv² value to approximately 0.80. nih.govcapes.gov.br This highlights the importance of accounting for solvation effects when modeling the interaction of this compound ligands with their biological targets.

Statistical Results of CoMFA Models for this compound-2-one HIV-1 PR Inhibitors
Model TypeDescriptors IncludedSelf-Consistency (r²)Internal Predictive Ability (r_cv²)Reference
Standard CoMFASteric and Electrostatic Fields0.960.58 nih.govacs.org
Linear RegressionE_compl, E_solv[I], BSAs~0.90>0.50 acs.orgcapes.gov.br
Enhanced CoMFACoMFA Fields + E_solv[I]Not Reported~0.80 nih.govcapes.gov.br

Structure-Based Design Principles

Structure-based design leverages the three-dimensional structural information of a biological target to design potent and selective inhibitors. For the this compound scaffold, several key design principles have emerged from studies targeting different enzymes and receptors.

A fundamental principle is the essentiality of the core heterocyclic structure for biological activity. For instance, in the development of antitubercular agents based on the tetrahydropyrazolopyrimidine scaffold, initial structure-activity relationship (SAR) studies identified the NH group of the this compound ring as a key part of the pharmacophore required for activity. nih.gov Similarly, SAR studies on inhibitors of Cyclophilin D (CypD) revealed that the pyrimidine (B1678525) moiety itself is required for inhibitory activity, providing the basic functionality for binding in the enzyme's active site. nih.gov

Another design principle involves the strategic placement of specific functional groups to exploit interactions with key residues in the target's binding pocket. In the design of PIM-1 kinase inhibitors, the carbonitrile group on a 2-thioxo-1,2,3,4-tetrahydropyrimidine scaffold was kept constant to ensure a crucial binding interaction with the amino acid residue Lys67, thereby aiming to increase binding affinity. nih.gov

Furthermore, the stereochemistry of substituents on the this compound ring can be critical. A significant differential in anti-TB activity was observed between stereoisomers of tetrahydropyrazolopyrimidine derivatives, with the (5R,7S) enantiomer being active while the (5S,7R) isomer was not. nih.gov This stereochemical dependence indicates a highly specific and directional interaction with the biological target.

Finally, computational approaches like molecular docking are integral to structure-based design, allowing for the prediction of binding modes and affinities. innovareacademics.in These methods help in designing novel molecules, such as this compound-5-carboxylate derivatives, by predicting their interactions with target enzymes like dihydrofolate reductase (DHFR). echemcom.com

Biological Activity of Tetrahydropyrimidine Derivatives: Mechanistic and Scaffold Based Research

General Overview of Biological Research Interest in Tetrahydropyrimidine Scaffolds

The this compound (THPM) scaffold is a heterocyclic organic framework that has garnered significant attention in medicinal chemistry and drug discovery. wjpsonline.comemergentresearch.orgnih.govnih.govnih.gov This interest stems from the diverse and potent biological activities exhibited by its derivatives. nih.govfoliamedica.bgfoliamedica.bg The versatility of the THPM core allows for structural modifications, leading to a wide array of compounds with potential therapeutic applications. mdpi.com

Researchers have successfully synthesized and investigated numerous this compound derivatives, revealing their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. nih.govnih.govnih.govfoliamedica.bgfoliamedica.bgnih.govbiomedicineonline.orgfrontierspartnerships.org The ability to introduce various functional groups to the basic nucleus of THPMs has been a key driver of this research, as these modifications can significantly influence the biological potential of the resulting compounds. mdpi.com For instance, the presence of specific substituents has been shown to be crucial for activities such as HIV-1 protease inhibition and the inhibition of the mitotic kinesin Eg5. foliamedica.bgcapes.gov.br

The synthesis of tetrahydropyrimidines, often achieved through multicomponent reactions like the Biginelli reaction, is generally efficient, further contributing to their appeal as a starting point for developing new therapeutic agents. nih.govbiomedicineonline.orgfrontierspartnerships.orgnih.gov The structural similarity of THPMs to 1,4-dihydropyridines (1,4-DHPs) has also led to comparative studies, as both scaffolds share common synthetic pathways and exhibit a range of similar biological effects. nih.govfrontierspartnerships.org The ongoing exploration of the this compound scaffold continues to yield novel compounds with promising pharmacological profiles, solidifying its importance in the field of medicinal chemistry. mdpi.com

Mechanistic Investigations of Biological Interactions (In Vitro Studies)

In vitro studies have been instrumental in elucidating the mechanisms through which this compound derivatives exert their biological effects. These investigations primarily focus on the interaction of these compounds with specific molecular targets, such as enzymes. Techniques like enzyme inhibition assays and molecular docking simulations are commonly employed to understand these interactions at a molecular level.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. These studies not only identify promising drug candidates but also provide insights into the structure-activity relationships that govern their inhibitory potency.

HIV-1 Protease Inhibition

Certain this compound-2-ones have been identified as inhibitors of HIV-1 protease (HIV-1 PR), a critical enzyme in the life cycle of the human immunodeficiency virus. capes.gov.br Computational studies have been employed to understand the binding of these inhibitors to the enzyme's active site. These studies have shown a correlation between the binding affinity and properties such as the inhibitor-enzyme complexation energies and inhibitor solvation energies. capes.gov.br In previous research, a series of 1,2,3,4-THPM derivatives were synthesized and showed moderate to excellent anti-HIV activity. nih.gov

α-Glucosidase Inhibition

This compound derivatives have demonstrated potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage blood glucose levels, making these compounds of interest for the treatment of type 2 diabetes. Several studies have reported the synthesis of this compound derivatives and their evaluation as α-glucosidase inhibitors. For example, one study found that out of eleven novel THPMs, one compound exhibited stronger α-glucosidase inhibitory activity than the standard drug acarbose, while others showed comparable activity. Another study on a series of this compound-5-carboxylate derivatives also reported their α-glucosidase inhibitory potential. mdpi.com Enzyme kinetic studies have indicated that some of these derivatives act as competitive inhibitors of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives
CompoundIC50 (µM)Reference
Derivative 3bCompetitive Inhibition
Derivative 3c-
Compound 4gStronger than acarbose
Compound 4aSimilar to acarbose
Compound 4bSimilar to acarbose
Compound 4iSimilar to acarbose
Acarbose (Standard)752.0 ± 2.0
β-Glucuronidase Inhibition

A number of this compound derivatives have been investigated for their ability to inhibit β-glucuronidase. This enzyme's activity is linked to certain pathological conditions, and its inhibition is a potential therapeutic strategy. For instance, a series of N,N-diethyl phenyl thioxo-tetrahydropyrimidine carboxamides exhibited excellent inhibition, with IC50 values ranging from 0.35 to 42.05 µM, proving to be more potent than the standard inhibitor, D-saccharic acid. Another study on 2-oxo-1,2,3,4-tetrahydropyrimidines reported that eighteen out of twenty-five synthesized compounds showed better inhibitory activity than the standard, with one compound being thirty-five times more potent. Structure-activity relationship analyses have indicated that the substitution pattern on the aryl ring significantly influences the inhibitory activity.

Table 2: β-Glucuronidase Inhibitory Activity of Selected this compound Derivatives
Compound SeriesIC50 Range (µM)Most Potent Compound IC50 (µM)Reference
N,N-diethyl phenyl thioxo-tetrahydropyrimidine carboxamides0.35 - 42.05-
2-oxo-1,2,3,4-tetrahydropyrimidines-1.36 ± 0.027
D-Saccharic acid 1,4-lactone (Standard)45.75 ± 2.16-
Eg5 Kinesin Inhibition (e.g., monastrol (B14932) analogues)

The mitotic kinesin Eg5 is a well-established target for anticancer drug development, and this compound derivatives, particularly monastrol and its analogues, are prominent inhibitors of this motor protein. Monastrol, a cell-permeable small molecule, inhibits Eg5 and leads to mitotic arrest, making it a valuable tool for studying mitosis and a lead compound for developing new anticancer agents.

The mechanism of Eg5 inhibition by monastrol is allosteric and noncompetitive with respect to ATP. Monastrol binds to a site distinct from the nucleotide-binding pocket, specifically to the Eg5-ADP complex, and inhibits the release of ADP. This action prevents the conformational changes necessary for force generation and motility, ultimately leading to the formation of monoastral spindles and cell cycle arrest. Kinetic studies have further elucidated that monastrol inhibits both the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain. The development of monastrol analogues has led to compounds with even higher antiproliferative activity against various cancer cell lines.

Table 3: Eg5 Kinesin Inhibitors and their Characteristics
InhibitorTypeMechanism of ActionReference
MonastrolThis compound derivativeAllosteric, ATP-noncompetitive; inhibits ADP release from Eg5-ADP complex
EnastronMonastrol analogueHigher antiproliferative activity than monastrol
DimethylenastronMonastrol analogueHigher antiproliferative activity than monastrol
Vasastrol VS-83Monastrol analogueHigher antiproliferative activity than monastrol
S-trityl-l-cysteineEg5 inhibitorMore potent than monastrol in inducing mitotic arrest
Fascin (B1174746) Protein Inhibition

This compound derivatives have emerged as a focal point in the inhibition of fascin, a protein integral to the formation of actin bundles within cellular protrusions like filopodia and lamellipodia. These structures are crucial for cell migration, and their dysregulation is a hallmark of metastatic cancer, making fascin a compelling therapeutic target.

Researchers have designed and synthesized this compound derivatives with the specific aim of disrupting the fascin-actin interaction. By creating hybrid compounds that combine the structural features of the anticancer drug monastrol and the fascin-blocking agent nifedipine, scientists have developed novel this compound derivatives. In vitro studies have demonstrated the potential of these compounds. For instance, certain this compound derivatives have been shown to inhibit the migration of 4T1 breast cancer cells. Molecular docking studies have further elucidated the mechanism of action, showing how these derivatives can bind to the fascin protein. For example, compound 4h, a this compound derivative, exhibits electrostatic interactions between its nitro group and the positively charged residue Lys220 within the fascin binding site. While in vitro and in vivo experiments have shown that fascin inhibition can decrease cancer cell migration and reduce metastasis formation, the in vivo anti-metastatic activity of this compound-based inhibitors is an area requiring further investigation.

Compound IDFindingSource
3a and 4e Can suppress Fascin-1-mediated cell motility.
BDP-13176 A Fascin-1-specific inhibitor designed by modulating the structure of N-phenylacetamide with benzyl (B1604629) substituents.
Compound 4d Identified as the most potent compound in a study based on in vitro results.
Compound 4a Identified as the weakest compound in the same in vitro study.
Compound G2 A pharmacological inhibitor that decreased cancer cell migration and impaired Cdc42 and Rac1 activity in in vitro experiments.

Receptor Modulation Studies (e.g., calcium channel modulation, GABA agonists, α1A-adrenergic antagonists)

The this compound scaffold is a versatile structure that has been explored for its ability to modulate various receptors, demonstrating a broad range of pharmacological activities. These activities include calcium channel modulation, agonism at GABA receptors, and antagonism at α1A-adrenergic receptors.

Calcium Channel Modulation: Novel this compound derivatives have been synthesized and evaluated for their calcium channel blocking activity. Studies have shown that these compounds can effectively antagonize Ca2+ in A7r5 and SH-SY5Y cells, with a particular specificity for L-type calcium channels, which are highly expressed in A7r5 cells. For example, the analogue 6a demonstrated a Ki of 23.73 μM and a binding energy of -6.31 kcal/mol when docked with the AID-β complex of the L-type calcium channel. This activity is significant as calcium channel blockers are used in the management of conditions like angina pectoris. The 1,4-dihydropyridine (B1200194) scaffold, a core component of some this compound derivatives, is known for its role in modulating calcium ion transport, acting as either blockers or promoters.

GABA Agonists: this compound derivatives have also been investigated as agonists of the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter in the central nervous system. Specifically, 2-amino-tetrahydropyrimidine-4-carboxylic acid (compound 4 ) has been identified as a potent and structurally novel GABAA receptor agonist. Further studies on related dihydrothiazole and imidazoline (B1206853) analogs (compounds 5–7 ) revealed full and equipotent agonist activity at GABAA-αβγ receptors compared to GABA, with somewhat lower potency as partial agonists at the GABAA-ρ1 receptor. These findings highlight the potential for developing this compound-based compounds with diverse pharmacological profiles for targeting GABAergic systems.

α1A-Adrenergic Antagonists: The α1A-adrenergic receptor is a key target for the treatment of benign prostatic hyperplasia (BPH). this compound derivatives have been designed and synthesized as selective α1A-adrenergic receptor antagonists. Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity and subtype selectivity of these compounds. It has been found that dihydropyrimidines are structurally related to dihydropyridines, which are also known α1a antagonists. Research has shown that potent and α1a-selective antagonists can be developed from the dihydropyrimidine (B8664642) scaffold, offering a potential therapeutic advantage with fewer side effects compared to nonselective antagonists. For instance, compound 7g , a dihydropyrimidinone (DHPM) derivative, was found to be nearly as active as the standard drug prazosin. SAR studies indicated that a piperazine (B1678402) ring attached to the DHPM core, rather than a substituted aromatic amine, was crucial for enhancing the binding affinity for the α1A receptor.

Compound/DerivativeReceptor TargetActivitySource
Analogue 6a L-type calcium channelAntagonist
Compound 4 GABAA receptorAgonist
Compounds 5-7 GABAA-αβγ receptorsFull Agonist
Compound 7g α1A receptorAntagonist

Antiproliferative and Cytotoxic Activity Research (In Vitro Cell Line Studies)

The antiproliferative and cytotoxic properties of this compound derivatives have been extensively investigated against a variety of human cancer cell lines. These studies aim to identify novel compounds with potent anti-cancer activity and to elucidate their mechanisms of action.

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of novel 1,2,3,4-tetrahydropyrimidine (THPM) derivatives were synthesized and screened for their cytotoxic activities. Compounds 4e and 4k from this series showed the highest cytotoxic activity against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Additionally, compound 4c was most active against MCF-7 cells, while 4d was most active against HeLa cells. Another study reported that compounds 4k and 4b exhibited the strongest cytotoxicity against HeLa cells with IC50 values of 43.63 µM and 52.59 µM, respectively.

Further research on a different set of tetrahydropyrimidines found that compounds 4g , 4h , and 4i exerted the most potent cytotoxic effects against K562 (chronic myelogenous leukemia) cells, with IC50 values of 10.65, 10.70, and 12.76 µM, respectively. The most significant activity was observed for compound 4g against MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 of 9.20 ± 0.14 µM. In a separate investigation, a tetrahydropyrimidinecarboxamide derivative, 4f , was identified as having potent anti-cancer activity against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cells.

The antiproliferative activity of N,N'-diacylated this compound-2(1H)-thione analogues has also been evaluated. Acylthioureas (ATUs) such as 1o (3,5-dichlorobenzoyl), 1s (2-furoyl), 3s (2-furoyl), and 1t (2-thenoyl) displayed activity against a broad range of cancer cell lines including leukemia, melanoma (LOX IMVI), non-small cell lung (NCI-H522), renal (786-0, CAKI-1, SN12C, UO-31), and breast (MCF7, MDA-MB-435, T-47D) cancers, with concentrations in the 0.3–9.7 µM range.

Compound IDCell Line(s)IC50/ActivitySource
4e, 4k HeLa, MCF-7Highest cytotoxicity in the series
4k HeLa43.63 µM
4b HeLa52.59 µM
4g, 4h, 4i K56210.65 µM, 10.70 µM, 12.76 µM
4g MDA-MB-2319.20 ± 0.14 µM
4f Liver, Breast, Lung, GlioblastomaPotent anti-cancer activity
1o, 1s, 3s, 1t Leukemia, Melanoma, Lung, Renal, Breast0.3–9.7 µM

Research into the antiproliferative effects of this compound derivatives has extended to understanding their underlying mechanisms, particularly their influence on the cell cycle and the induction of apoptosis.

Studies have shown that certain this compound derivatives can impede cell cycle progression. For example, compound 4f was found to effectively impede the cell cycle in various solid tumor cell lines. Dihydropyrimidine derivatives, a related class of compounds, are known to cause cell cycle disruption by inhibiting Eg5-mediated microtubule organization. Monastrol, a well-known dihydropyrimidinone, prevents the movement of the kinesin spindle protein Eg5, which is essential for cell division, leading to mitotic arrest.

Flow cytometry analysis has been employed to investigate the effects of this compound derivatives on cell cycle phase distribution. In a study involving HeLa cells, treatment with compounds 4b and 4k led to an increase in the percentage of cells in the subG1 phase and induced G1 cell cycle arrest. These changes were accompanied by a decrease in the percentage of cells in the S and G2/M phases. The effect of compound 4b was concentration-dependent, while compound 4k showed similar effects at both tested concentrations. These findings suggest that the cytotoxic effects of these compounds are at least partially attributable to their ability to disrupt the normal progression of the cell cycle.

Similarly, the effects of compounds 4g , 4h , and 4i on the cell cycle phase distribution of K562 cells were analyzed, indicating that these compounds also influence cell cycle progression. The induction of mitotic arrest in cancer cells is a key mechanism by which these compounds exert their anticancer effects.

Compound IDCell LineMechanismSource
4f Solid tumor cell linesImpedes cell cycle progression
4b, 4k HeLaIncrease in subG1 phase, G1 cell cycle arrest
4g, 4h, 4i K562Influence on cell cycle phase distribution

Antimicrobial Activity Research (In Vitro Studies)

The this compound scaffold has been identified as a promising framework for the development of new antimicrobial agents. Numerous in vitro studies have been conducted to evaluate the efficacy of this compound derivatives against a range of pathogenic bacteria.

A variety of this compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of N-formyl this compound derivatives were synthesized and screened for their in vitro antibacterial activity. Compounds 4a, 4b, 4e, 4i, 4k, and 4l from this series showed significant antibacterial effects. Another study synthesized new this compound derivatives (compounds 1-10) and tested their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that these compounds exhibited good inhibitory activity against S. aureus, with MIC values ranging from 15-45 µg/mL. Compound 8 , which contains a 5-bromo-2-hydrophenyl moiety, showed particularly strong inhibitory activity (15-25 µg/mL) against all tested organisms.

Poly-tetrahydropyrimidine (P-THP) polymers have also been synthesized and shown to effectively inhibit the growth of both S. aureus and E. coli. These polymers were also found to prevent the development of drug resistance for at least 16 generations. Furthermore, P-THP antibacterial coatings were able to prevent biofilm formation and had a lasting killing effect on E. coli and S. aureus.

In another investigation, thymol-based this compound derivatives were synthesized and evaluated for their antibacterial potential against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa. Compound 3i (ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was the most promising, with MIC values of 12.5 µM against P. aeruginosa and 50.0 µM against MRSA.

Other studies have also reported the synthesis of this compound derivatives with significant antibacterial properties. For instance, several new substituted 1,2,3,4-tetrahydropyrimidine derivatives were synthesized, with compound 2e being active against both Gram-negative and Gram-positive bacteria, and compound 2b showing good activity against Gram-negative bacteria and S. pyogenes. Additionally, a series of dihydropyrimidines were found to have a significant zone of inhibition against E. coli and P. aeruginosa.

Compound/DerivativeBacterial Strain(s)Activity/MICSource
4a, 4b, 4e, 4i, 4k, 4l Gram-positive and Gram-negativeSignificant antibacterial activity
Compounds 1-10 S. aureusMIC: 15-45 µg/mL
Compound 8 All tested strainsMIC: 15-25 µg/mL
P-THP polymers S. aureus, E. coliEffective growth inhibition
Compound 3i P. aeruginosa, MRSAMIC: 12.5 µM, 50.0 µM
Compound 2e Gram-positive and Gram-negativeActive
Compound 2b Gram-negative, S. pyogenesGood activity

Antifungal Efficacy

The this compound scaffold has been a subject of extensive research, leading to the discovery of several derivatives with notable antifungal properties. These compounds have been evaluated against a variety of fungal pathogens, demonstrating a range of activities from moderate to potent.

In one study, a series of novel N-formyl this compound derivatives were synthesized and screened for their in-vitro antifungal activity against Aspergillus niger. The evaluation, conducted at a concentration of 40 µg/ml, identified several compounds (4a, 4b, 4e, 4i, 4k, and 4l) as displaying encouraging antifungal effects when compared to the reference standard. Further investigation into this series revealed that compounds 4i and 4l showed activity against Aspergillus niger, which was attributed to the presence of 3-NO2 and 4-F substituted benzene (B151609) rings, respectively, at the C4-position of the pyrimidine (B1678525) nucleus.

Another research effort focused on a series of eleven novel this compound (THPMs) derivatives, which were assessed for their antimicrobial capabilities. Within this series, compounds 4e, 4f, and 4k were identified as having the most potent antifungal activity. Specifically, these three compounds exhibited a minimal inhibitory concentration (MIC) of 0.20 mg/mL against the fungus Trichophyton mentagrophytes, which was the most susceptible microorganism to all the tested compounds in that study.

The synthesis of 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidine derivatives has also yielded compounds with promising antifungal activity. In particular, compounds 4a, 4b, 4e, 4f, 4h, and 4l from this series were highlighted for their notable antifungal effects. Additionally, research into 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulphonamide derivatives found that compounds 3b and 3e were the most potent antifungal agents within their series, demonstrating a wide spectrum of activity. Studies have also confirmed that 1,2,3,4-tetrahydropyrimidine carboxamide derivatives can produce significant inhibition of fungal growth.

The following table summarizes the antifungal activity of selected this compound derivatives from various studies.

Series / Compound ClassActive CompoundsFungal Strain(s)Key Findings
N-formyl this compound-5-carboxamides4a, 4b, 4e, 4i, 4k, 4lAspergillus nigerDisplayed inspirational antifungal activity at 40 µg/ml.
Tetrahydropyrimidines (THPMs)4e, 4f, 4kTrichophyton mentagrophytesShowed the best antifungal effect with a MIC value of 0.20 mg/mL.
1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidines4a, 4b, 4e, 4f, 4h, 4lNot specifiedExhibited promising antifungal activity compared to the standard.
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulphonamides3b, 3eVarious fungal isolatesFound to be the most potent antifungal agents with a wide spectrum of activity.

Structure-Activity Relationship (SAR) Derivations from Biological Data

The analysis of biological data from various studies on this compound derivatives has led to the formulation of key structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective antifungal agents.

A significant finding across multiple studies is the critical role of the substituent at the C4 position of the this compound ring. Research has shown that the nature of the substituent at this position can significantly influence the biological activity. For instance, in a series of N-formyl this compound derivatives, the antifungal activity was found to be dependent on the specific substituents on the aryl ring at the C4-position. The presence of a 4-chloro (4-Cl) or 4-fluoro (4-F) substituted benzene ring at the C4-position was associated with activity in compounds 4b and 4l, respectively. Similarly, the presence of a 3-nitro (3-NO2) group was linked to the activity of compound 4i against Aspergillus niger.

This observation aligns with broader findings that aromatic moieties, such as substituted phenyl rings at the C4 position, tend to enhance antimicrobial effects when compared to aliphatic groups. The core structure of the this compound, including key functional groups, is also vital for activity. For example, in a study of tetrahydropyrimidin-2-one based HIV protease inhibitors, the hydroxyl group and the urea (B33335) carbonyl were found to be critical for good activity.

The following table outlines key SAR derivations for this compound derivatives based on available biological data.

Structural FeaturePositionInfluence on Antifungal ActivityExample Compound(s)
Aryl SubstituentC4-positionThe nature and substitution pattern on the aryl ring significantly modulate activity. 4-Cl, 4-F, 3-NO2 substitutions show notable activity.
Aromatic vs. Aliphatic GroupC4-positionAromatic moieties generally enhance antimicrobial effects more than aliphatic groups. -
Core Functional Groups-Specific groups on the heterocyclic ring, such as hydroxyl and carbonyl, can be critical for biological activity. -

Advanced Research Applications and Emerging Directions

Role of Tetrahydropyrimidines in Rational Drug Design Approaches

The tetrahydropyrimidine (THP) scaffold is a cornerstone in rational drug design, owing to its structural resemblance to the pyrimidine (B1678525) bases of DNA and RNA. This similarity allows THP derivatives to be designed as inhibitors for a variety of biological targets. The versatility of the THP pharmacophore is evident in its presence in compounds with a wide array of pharmacological activities, including antiviral, anticancer, antihypertensive, and antimicrobial properties.

Rational drug design often involves a structure-based approach where molecules are specifically designed to interact with a target receptor. For instance, tetrahydropyrimidinones and tetrahydropyrimidinethiones have been designed as potential inhibitors of Mycobacterium tuberculosis thymidylate kinase (MTB-TMK). Successful inhibition requires the formation of hydrophilic interactions with key amino acid residues such as ASN 100, ARG 74, and ARG 95 within the enzyme's active site. Docking studies have shown that substitutions on the this compound core, such as methyl and phenyl groups at the R1 position and various functional groups at the R2 position, can lead to favorable interactions.

The design process is iterative, with initial designs evaluated and refined based on their predicted binding and activity. This approach has led to the identification of lead compounds with potent inhibitory activity. For example, a series of 1,2,3,4-tetrahydropyrimidine derivatives were designed based on the structures of known HIV-1 gp41 binding site inhibitors. Computational studies, including docking, are used to predict how these designed molecules will interact with their biological targets and to assess their drug-like properties.

The strategic placement of various chemical moieties on the this compound ring is crucial for modulating biological activity. For example, halogenated benzyl (B1604629) derivatives and carboxylate linkages have been incorporated to enhance the therapeutic potential of these compounds. The position of these substituents can significantly affect the biological potential of the resulting molecules. This highlights the importance of a detailed understanding of structure-activity relationships in the rational design of new this compound-based drugs.

Environmental and Material Science Applications (e.g., heavy metal adsorption)

Beyond the biomedical field, this compound derivatives are emerging as promising materials for environmental remediation, particularly for the removal of heavy metals from aqueous solutions. Heavy metal contamination is a significant environmental problem due to the high toxicity and non-biodegradability of elements like cadmium, lead, and copper. Adsorption is a widely used and cost-effective method for water treatment, and the development of new, efficient adsorbents is a key area of research.

A 1,2,3,4-tetrahydropyrimidine derivative has been shown to be a selective and rapid adsorbent for cadmium (Cd(II)) ions. This organic heterocyclic compound demonstrated high efficiency in capturing Cd(II) from water. The adsorption process was found to be highly dependent on pH, with maximum removal occurring within a short contact time of 6 minutes. The data fit well with the Langmuir isotherm model, suggesting a monolayer adsorption process. The maximum adsorption capacity was determined to be 151.16 mg/g at 328 K and a pH of 6 to 7.

The kinetics of the adsorption process followed a pseudo-second-order model, and thermodynamic analysis indicated that the adsorption was a spontaneous and endothermic process. The high efficiency and selectivity of this this compound derivative make it an attractive candidate for the development of new materials for water purification.

The use of organic-inorganic hybrid polymers and functionalized polymers as adsorbents has gained significant attention due to their high efficiency in removing heavy metals. These materials combine the properties of both organic compounds and inorganic substrates to achieve high interaction with specific metal ions and high adsorption capacities. The development of this compound-based materials for environmental applications represents a growing area of research with the potential to address critical challenges in water pollution.

Future Perspectives and Unexplored Research Avenues

The future of this compound research is bright, with several exciting avenues for exploration. These include the development of novel catalytic systems for their synthesis, the identification of new biological targets and mechanisms of action, and the integration of advanced computational and experimental methodologies to accelerate discovery.

Development of Novel Catalytic Systems

The synthesis of this compound derivatives is a key area of ongoing research, with a focus on developing more efficient, sustainable, and environmentally friendly methods. A variety of catalysts have been explored for the one-pot synthesis of tetrahydropyrimidines, including zeolites and copper complexes.

Recently, a novel and versatile catalyst, Cu@DPP-SPION, was developed for the synthesis of thioxo-tetrahydropyrimidine derivatives. This catalyst consists of copper nanoparticles supported on functionalized superparamagnetic iron oxide nanoparticles (SPIONs). This system offers several advantages, including high yields, mild reaction conditions (room temperature), and easy separation of the catalyst from the reaction mixture using a magnet. The catalyst was also found to be reusable for at least five consecutive reactions without a significant loss of activity.

Another innovative approach involves the use of a copper-complex salt, (PhNH3)2CuCl4, which can act as both a homogeneous and heterogeneous catalyst in the Biginelli reaction for synthesizing 2-oxo-1,2,3,4-tetrahydropyrimidines. This catalyst is non-hygroscopic, stable, and easy to prepare. The reaction can be performed under solvent-free conditions, which is more environmentally friendly and allows for gram-scale preparation of the desired products.

Furthermore, a catalyst-free method for the synthesis of poly-substituted tetrahydropyrimidines has been developed. This process involves a formal [3+3]-annulation of imines and 1,3,5-hexahydro-1,3,5-triazines and is notable for its simplicity and environmental benignity.

The development of such novel catalytic systems is crucial for advancing the field of this compound chemistry, making these valuable compounds more accessible for a wide range of applications.

Exploration of New Biological Targets and Mechanisms

While tetrahydropyrimidines are known to target a variety of biological molecules, there is still much to be explored regarding their full therapeutic potential. Researchers are actively investigating new biological targets and elucidating the mechanisms of action for these compounds.

Recent studies have identified this compound derivatives as potential dual inhibitors of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), which are key targets in cancer therapy. In vitro enzyme assays have shown that certain derivatives effectively inhibit both of these receptor tyrosine kinases.

Furthermore, new 1,2,3,4-tetrahydropyrimidine derivatives have been designed, synthesized, and evaluated for their cytotoxic, antimicrobial, and anti-HIV-1 activities. Some of these compounds have shown promising activity against cancer cell lines and various bacterial strains. Notably, certain derivatives have also demonstrated remarkable anti-HIV-1 activity.

The exploration of new biological targets extends to enzymes like dipeptidyl peptidase-IV (DPP-IV), which is involved in the treatment of type 2 diabetes. Researchers have designed and synthesized ethyl 2-((1,2,3-oxadiazol-4-yl) thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential DPP-IV inhibitors.

The ongoing investigation into the diverse biological activities of tetrahydropyrimidines, coupled with the identification of novel molecular targets, will continue to drive the development of new therapeutic agents.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing the field of this compound research. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being used to design and screen virtual libraries of compounds, predict their biological activities, and understand their interactions with target molecules.

Density Functional Theory (DFT) is another powerful computational tool used to explore the structural and electronic properties of this compound derivatives. DFT calculations can predict various molecular properties, including bond lengths, bond angles, HOMO-LUMO energies, and charge distributions, which provide valuable insights into the reactivity and stability of these compounds. These theoretical calculations, when compared with experimental findings from techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the molecules.

The integration of these advanced methodologies allows for a more rational and efficient approach to drug discovery and materials development. For example, in the design of new anti-TB agents, in silico docking studies were used to predict the binding modes of this compound derivatives to their target enzyme, while ADME (absorption, distribution, metabolism, and excretion) predictions helped to assess their pharmacokinetic properties. This combined approach led to the identification of lead compounds with favorable biological and drug-like characteristics.

Similarly, computational screening of designed DPP-IV inhibitors was used to predict their binding affinities, and the most promising candidates were then synthesized and evaluated in vitro. This integration of computational and experimental work streamlines the drug discovery process, saving time and resources.

The continued development and application of these integrated methodologies will undoubtedly accelerate the pace of discovery and innovation in the field of this compound chemistry.

Q & A

Q. What are common synthetic routes for tetrahydropyrimidine derivatives, and how are reaction conditions optimized?

The Biginelli reaction is a classical method for synthesizing this compound derivatives, utilizing β-keto esters, aldehydes, and urea under acidic conditions. Microwave-assisted synthesis has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while improving yields (e.g., 70–85% for N-formyl derivatives) . Optimization involves adjusting catalysts (e.g., HCl vs. Lewis acids), solvent polarity, and temperature gradients. For example, ethanol at 80°C under reflux is preferred for scalability, while ionic liquids enhance regioselectivity in complex substitutions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming ring conformation and substituent positions, particularly distinguishing between planar and non-planar geometries . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretches at 1650–1750 cm⁻¹) and NH groups (3100–3400 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while High-Resolution MS (HRMS) resolves isotopic patterns for halogenated derivatives .

Q. How are in vitro assays designed to evaluate the antimicrobial activity of this compound compounds?

Standard protocols include broth microdilution (MIC determination against Staphylococcus aureus or Escherichia coli) and agar diffusion assays. For antifungal screening, Candida albicans is commonly used. Compounds are dissolved in DMSO (≤1% v/v to avoid cytotoxicity), and activity is benchmarked against controls like ampicillin or fluconazole. Dose-response curves (0.5–256 µg/mL) and time-kill kinetics (0–24 hours) are analyzed to assess potency and bactericidal vs. bacteriostatic effects .

Q. What experimental strategies assess the stability of this compound derivatives under physiological conditions?

Hydrolytic stability is tested in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24–72 hours, with HPLC monitoring degradation products. For oxidative stability, hydrogen peroxide (0.3–3% v/v) or liver microsomal assays simulate metabolic breakdown. Thermal stability is evaluated via Differential Scanning Calorimetry (DSC) to identify decomposition thresholds (>150°C for most derivatives) .

Q. What challenges arise in synthesizing enantiomerically pure this compound derivatives?

Racemization during cyclization is a key issue, addressed using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like L-proline). HPLC with chiral stationary phases (CSPs) separates enantiomers, while circular dichroism (CD) confirms optical purity. Steric hindrance from bulky substituents (e.g., aryl groups at C4) can improve enantiomeric excess (ee >90%) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the CAM-B3LYP/6-311G++(2d,2p) level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential (ESP) surfaces. For example, planar conformations of 1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives exhibit delocalized π-electron systems, enhancing charge transfer in solar cell applications. Time-Dependent DFT (TD-DFT) predicts UV-Vis spectra, correlating with experimental λmax values (e.g., 320–400 nm) .

Q. How can contradictions in mass spectrometry data for this compound-protein adducts be resolved?

Adducts like this compound-modified arginine resist trypsin digestion, producing large peptides (>30 amino acids) that complicate sequencing. Sequential digestion with Glu-C and trypsin generates smaller fragments. Collision-induced dissociation (CID) at varying energies (20–40 eV) differentiates isobaric adducts (e.g., hydroimidazolone vs. This compound) via dehydration (-H2O) and decarboxylation (-CO2) patterns. Source voltage adjustments (30–50 V) further clarify fragmentation pathways .

Q. What molecular docking strategies optimize this compound derivatives as HIV-1 entry inhibitors?

Targeting the Phe43 cavity of HIV-1 gp120, docking studies (AutoDock Vina) prioritize compounds with carboxylate groups forming salt bridges with Lys574/Arg579. Binding affinities (ΔG < -8 kcal/mol) and ligand efficiency (LE > 0.3) are calculated. Molecular dynamics (MD) simulations (100 ns) assess stability of hydrogen bonds (<3.5 Å) and hydrophobic interactions (e.g., with Trp427). Substituents at C3/C5 (e.g., chloro, methoxy) enhance steric complementarity .

Q. How are structure-activity relationships (SARs) analyzed for this compound antimicrobial agents?

Quantitative SAR (QSAR) models using MLR (Multiple Linear Regression) correlate descriptors like logP, polar surface area (PSA), and Hammett σ constants with MIC values. For example, electron-withdrawing groups (e.g., -NO2 at C4) increase activity against Gram-negative bacteria by enhancing membrane penetration. 3D-QSAR (CoMFA) maps steric/electrostatic fields, guiding substitutions at C6 (bulky groups improve antifungal potency) .

Q. What advanced mass spectrometry techniques identify this compound modification sites in proteins?

Tandem MS (MS/MS) with Electron Transfer Dissociation (ETD) preserves labile post-translational modifications. Comparative analysis of native vs. modified protein digests identifies unique ions (e.g., +54 Da shift for dihydroxyimidazolidine adducts). Data-independent acquisition (DIA) with SWATH-MS quantifies site-specific modification levels (e.g., 35% at Arg-39 in RNase). Isotopic labeling (¹³C/¹⁵N) validates adduct stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.